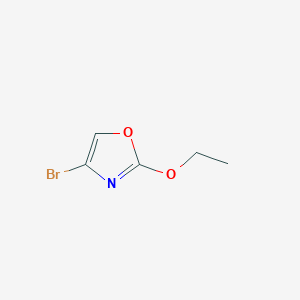

4-Bromo-2-ethoxy-1,3-oxazole

Description

BenchChem offers high-quality 4-Bromo-2-ethoxy-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethoxy-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethoxy-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRKNZSGJQTNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Reactivity of 4-Bromo-2-ethoxy-1,3-oxazole

[1]

CAS Number: 1240615-13-7 Formula: C₅H₆BrNO₂ Molecular Weight: 192.01 g/mol [1]

Executive Summary

4-Bromo-2-ethoxy-1,3-oxazole is a high-value heterocyclic scaffold used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from its orthogonal reactivity profile : the molecule possesses three distinct reactive sites that allow for sequential, regioselective functionalization. It serves as a "linchpin" intermediate, enabling the construction of complex 2,4,5-trisubstituted oxazoles—a structural motif found in various kinase inhibitors and anti-inflammatory agents.

This guide details the physicochemical properties, reactivity mechanisms, and validated experimental protocols for handling this compound in drug discovery workflows.

Structural Analysis & Electronic Properties[1]

The molecule features an oxazole core substituted at the C2 position with an ethoxy group and at the C4 position with a bromine atom. This substitution pattern creates a unique electronic environment:

-

C2-Ethoxy Group (Nucleophilic/Leaving Group): The oxygen atom donates electron density into the ring via resonance (+M effect), making the oxazole more electron-rich than its unsubstituted parent.[1] However, the ethoxy group is also a potential leaving group, susceptible to nucleophilic displacement or acid-catalyzed hydrolysis to the oxazolone.

-

C4-Bromine (Electrophilic Handle): The C-Br bond at C4 is activated for oxidative addition by transition metals (Pd, Ni), facilitating cross-coupling reactions.[1]

-

C5-Hydrogen (Acidic Site): The proton at C5 is the most acidic site on the ring. The adjacent oxygen (O1) and the inductive effect of the C4-Br atom increase the acidity, making C5 the primary site for deprotonation (lithiation).

Reactivity Map

The following diagram illustrates the orthogonal reactivity of the scaffold:

Figure 1: Orthogonal reactivity map showing the three distinct functionalization sites.

Reactivity Profile & Mechanisms

C4-Position: Palladium-Catalyzed Cross-Coupling

The C4-bromide is the most robust handle for carbon-carbon bond formation.[1] Unlike 2-halooxazoles, which can be unstable or prone to ring opening, 4-bromooxazoles are generally stable under standard cross-coupling conditions.[1]

-

Suzuki-Miyaura Coupling: The preferred method for arylation.[1] The reaction proceeds via oxidative addition of the C4-Br bond to Pd(0).

-

Stille Coupling: Effective for introducing vinyl or heteroaryl groups using organostannanes.[1]

-

Sonogashira Coupling: Enables the introduction of alkynes at C4.

C5-Position: Regioselective Lithiation (C-H Activation)

Direct functionalization of C5 is achieved via deprotonation.[1] The regioselectivity is controlled by the inherent acidity of the C5 proton.

-

Mechanism: Treatment with a non-nucleophilic base (e.g., LiHMDS, LDA) at low temperature (-78°C) generates the C5-lithio species.[1]

-

Regioselectivity: The C2-ethoxy group blocks the C2 position, forcing lithiation to C5.[1] Note that n-BuLi should be avoided as it may act as a nucleophile at C2 (displacing the ethoxy group) rather than a base.[1]

-

Electrophile Trapping: The resulting organolithium species can be trapped with aldehydes, ketones, iodomethane, or iodine to generate 4,5-disubstituted products.

C2-Position: Nucleophilic Substitution

The C2-ethoxy group acts as a "masked" functionality.[1]

-

Aminolysis (SNAr): Heating with primary or secondary amines displaces the ethoxy group to form 2-aminooxazoles .[1] This is a critical transformation in medicinal chemistry, as the 2-aminooxazole motif is a urea bioisostere found in many kinase inhibitors.[1]

-

Hydrolysis: Acidic hydrolysis converts the ethoxy group to a hydroxyl group, which tautomerizes to the oxazolone (oxazol-2(3H)-one).[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Objective: Synthesis of 4-aryl-2-ethoxy-1,3-oxazole.[1]

| Parameter | Specification |

| Substrate | 4-Bromo-2-ethoxy-1,3-oxazole (1.0 equiv) |

| Coupling Partner | Arylboronic acid (1.2 equiv) |

| Catalyst | Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) |

| Base | K₂CO₃ (2.0 equiv, 2M aqueous solution) |

| Solvent | 1,4-Dioxane (0.1 M concentration) |

| Temperature | 80–90 °C |

| Time | 4–12 hours |

Step-by-Step:

-

Charge a reaction vial with the oxazole substrate, arylboronic acid, and Pd catalyst.

-

Evacuate and backfill with nitrogen (3 cycles).[1]

-

Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.[1]

-

Seal the vessel and heat to 85 °C with vigorous stirring.

-

Monitor by LC-MS for consumption of the bromide.[1]

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: C5-Lithiation and Functionalization

Objective: Introduction of an electrophile (E+) at C5.

| Parameter | Specification |

| Reagent | LiHMDS (1.1 equiv, 1M in THF) |

| Solvent | Anhydrous THF |

| Temperature | -78 °C (Critical) |

| Electrophile | Aldehyde, Iodine, or Alkyl Halide |

Step-by-Step:

-

Dissolve 4-Bromo-2-ethoxy-1,3-oxazole in anhydrous THF under argon atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add LiHMDS solution dropwise over 10 minutes. Note: The solution may turn yellow/orange, indicating anion formation.

-

Stir at -78 °C for 30–45 minutes. Do not warm up , as the lithio-species may undergo "halogen dance" or decomposition.[1]

-

Add the electrophile (dissolved in THF if solid) dropwise.

-

Stir at -78 °C for 1 hour, then slowly warm to 0 °C.

-

Quench: Add saturated NH₄Cl solution. Extract with ether or EtOAc.[1]

Safety and Handling

-

Hazards: 4-Bromo-2-ethoxy-1,3-oxazole is an organobromine compound.[1] It is likely irritating to eyes, skin, and the respiratory system.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The ethoxy group can hydrolyze in the presence of moisture and acid; keep strictly dry.

-

Chemical Compatibility: Avoid strong acids (cleaves OEt) and strong nucleophiles (unless substitution is desired). Compatible with typical organic solvents (DCM, THF, EtOAc).

References

-

PubChem Compound Summary. 4-Bromo-2-ethylbenzoic acid / Related Halo-oxazole derivatives.[1] National Center for Biotechnology Information.[1] Link

-

Suzuki-Miyaura Coupling of 4-Halooxazoles. Palladium-catalyzed cross couplings in organic synthesis.[1] Nobel Prize.org.[1] Link

-

Regioselective Lithiation of Oxazoles. The Role of Conjugation in the Halogen Lithium Exchange Selectivity. University of Regensburg. Link

-

Nucleophilic Substitution of 2-Alkoxyoxazoles. Reactions of Amines and Heterocyclic Ethers.[1] Chemistry LibreTexts.[1] Link

-

ChemicalBook Listing. 4-bromo-2-ethoxy-1,3-oxazole CAS 1240615-13-7.[1][2][3] ChemicalBook.[1] Link

Structural Elucidation Protocol: 4-Bromo-2-ethoxy-1,3-oxazole

Document Type: Technical Guide / Standard Operating Procedure (SOP) Target Audience: Structural Biologists, Medicinal Chemists, Crystallographers Version: 1.0 (Current as of 2025)

Executive Summary & Pharmacophore Significance[1]

The structural analysis of 4-Bromo-2-ethoxy-1,3-oxazole represents a critical benchmark in fragment-based drug discovery (FBDD). As a halogenated heterocyclic scaffold, this molecule serves as a dual-functional probe: the ethoxy group provides conformational flexibility for lipophilic pocket exploration, while the C(4)-Bromine atom acts as a "sigma-hole" donor for halogen bonding (XB) and a reactive handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

This guide details the rigorous protocol for the crystallographic characterization of this compound. Given the physicochemical propensity of low-molecular-weight alkoxy-oxazoles to exist as liquids or low-melting solids, this protocol emphasizes Optical Heating and Crystallization Device (OHCD) techniques for in situ cryo-crystallography, alongside standard diffraction workflows.

Physicochemical Profile & Crystallogenesis Strategy

Small heteroaromatic ethers often exhibit low melting points due to weak intermolecular forces and the entropic freedom of the alkoxy tail.

Predicted Properties:

-

Physical State (RT): Liquid or Low-Melting Solid (< 40°C).

-

Crystallization Challenge: High nucleation barrier; tendency to form supercooled liquids.

Protocol: In Situ Cryo-Crystallization (OHCD)

If the sample is liquid at room temperature, standard vapor diffusion will fail. The following in situ zone-melting technique is required.

Experimental Workflow:

-

Capillary Loading: Draw the neat liquid (approx. 0.2 µL) into a Lindemann glass capillary (0.3 mm diameter). Flame-seal both ends.

-

Mounting: Place the capillary on the goniometer head of the diffractometer.

-

Flash Cooling: Rapidly cool the stream to 100 K to induce a polycrystalline/amorphous state (shock freezing).

-

Zone Melting (OHCD):

-

Use a focused IR laser (CO₂ laser) to create a molten zone.

-

Traverse the laser along the capillary axis to melt the polycrystal, leaving a single seed crystal at the cool end.

-

Slowly lower the temperature to propagate the single crystal from the seed.

-

Workflow Visualization

The following diagram outlines the decision matrix for obtaining diffraction-quality crystals.

Caption: Decision matrix for crystallizing low-melting halo-oxazoles. The OHCD path is critical for liquid samples.

Data Acquisition & Structure Solution

Diffraction Parameters

For brominated compounds, absorption correction is non-negotiable.

-

Radiation Source: Mo-Kα (

Å) is preferred over Cu-Kα to minimize absorption coefficients ( -

Temperature: 100 K (Nitrogen stream). Rationale: Freezing the rotation of the ethoxy chain is essential to resolve disorder in the electron density map.

-

Strategy: Full sphere collection (360° rotation) to ensure high redundancy (>4.0) for accurate anomalous scattering determination if absolute structure is relevant (though this molecule is achiral unless atropisomeric in a complex).

Processing & Refinement[1]

-

Space Group Determination: Expect Monoclinic (

) or Orthorhombic ( -

Phasing: Direct Methods (SHELXT) or Patterson Methods (exploiting the heavy Br atom).

-

Refinement: Full-matrix least-squares on

(SHELXL). -

Restraints: If the ethoxy tail is disordered, apply SIMU and DELU restraints to displacement parameters.

Supramolecular Analysis: The Halogen Bond

The defining feature of this crystal structure is the Halogen Bond (XB) . The bromine atom at C4 is electron-withdrawing, creating a region of positive electrostatic potential (the

Interaction Logic

-

Donor: C4-Br (

-hole). -

Acceptor: N3 (Oxazole Nitrogen) or O (Ethoxy Oxygen) of a neighboring molecule.

-

Geometry: The C-Br···N angle should approach 180° (linear), characteristic of strong XB.

Halogen Bonding Network Diagram

The following diagram illustrates the predicted supramolecular assembly driven by

Caption: Interaction map highlighting the directional C-Br···N halogen bond driving crystal assembly.

Quantitative Data Standards (Validation)

When the structure is solved, the derived parameters must be validated against the following theoretical ranges for oxazole derivatives.

Table 1: Expected Geometric Parameters vs. Validation Limits

| Parameter | Atom Pair | Typical Range (Å/°) | Validation Alert (CheckCIF) |

| Bond Length | C(4)–Br | 1.85 – 1.89 Å | < 1.82 or > 1.92 Å |

| Bond Length | C(2)–O(Ethoxy) | 1.33 – 1.36 Å | Deviation > 0.02 Å |

| Bond Angle | C(5)-O(1)-C(2) | 103° – 106° | Deviation > 3° |

| Torsion | C-C-O-C (Ethoxy) | 170°–180° (Anti) or 0°–30° (Syn) | Non-planar (unless steric bulk) |

| Interaction | Br···N (Distance) | 2.90 – 3.20 Å | > 3.40 Å (Sum of vdW radii) |

Quality Control Metrics

Ensure the final .cif file meets these criteria before deposition to the CCDC:

-

R1 Value: < 5.0% (for strong data).

-

Goodness of Fit (GooF): 0.9 – 1.1.

-

Residual Density: No peak > 1.0 e⁻/ų (unless near Br).

-

CheckCIF Status: No A-level alerts regarding Hirshfeld test violations (rigid bond test).

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

- Metrangolo, P., et al. (2005). "Halogen Bonding: A Supramolecular Strategy for the Synthesis of Conductive Organic-Inorganic Hybrid Materials." Science, 308, 1752.

- Boese, R., & Nussbaumer, M. (1994). "In Situ Crystallization Techniques." Organic Crystal Chemistry, Oxford University Press. (Protocol for OHCD).

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. Link

-

PubChem. (2025).[1][2] "4-Bromo-1,3-oxazole Compound Summary." (Used for physicochemical property estimation).[1] Link

Sources

The 4-Bromo-2-ethoxy-1,3-oxazole Scaffold: A Divergent Hub for Heterocyclic Medicinal Chemistry

This guide outlines the strategic utility of 4-Bromo-2-ethoxy-1,3-oxazole , a bifunctional heterocyclic scaffold. By leveraging the orthogonal reactivity of the C4-bromide (electrophilic) and the C2-ethoxy group (nucleophilic susceptibility/masking), researchers can access diverse chemical space for drug discovery.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-2-ethoxy-1,3-oxazole represents a "privileged structure" due to its high atom economy and divergent reactivity. Unlike simple oxazoles, this scaffold offers three distinct vectors for modification:

-

C4-Position: A reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira).[1]

-

C2-Position: An ethoxy "switch" that stabilizes the ring during coupling but can be hydrolyzed to the 2(3H)-oxazolone or displaced by nucleophiles.

-

C5-Position: An acidic C-H bond amenable to direct arylation or regioselective lithiation.[2]

This guide provides the technical roadmap for synthesizing and utilizing this precursor to generate novel heterocycles.

Part 1: Synthesis of the Core Scaffold

While 4-bromo-2-ethoxyoxazole is occasionally available commercially, in-house synthesis ensures purity and scalability. The most robust route involves Nucleophilic Aromatic Substitution (

Protocol: Regioselective Alkoxylation

Principle: The C2 position of the oxazole ring is significantly more electron-deficient than C4 or C5 due to the cumulative inductive effects of the adjacent nitrogen and oxygen. Consequently, alkoxides preferentially displace halogens at C2.[1]

Reagents:

-

Starting Material: 2,4-Dibromo-1,3-oxazole

-

Nucleophile: Sodium Ethoxide (NaOEt)

-

Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,4-dibromo-1,3-oxazole (1.0 equiv) in anhydrous EtOH (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add a solution of NaOEt (1.1 equiv, 21% wt in EtOH) dropwise over 15 minutes. Note: Controlling temperature is critical to prevent bis-substitution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) should convert to the mono-ethoxy product ( -

Workup: Quench with saturated

. Remove EtOH under reduced pressure. Extract the aqueous residue with -

Purification: Dry organics over

, concentrate, and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 75-85% colorless oil.

Part 2: The C4-Bromine Handle (Cross-Coupling)

The C4-bromide is the primary entry point for building molecular complexity. The 2-ethoxy group is stable under standard basic Suzuki conditions, preventing ring opening.[1]

Optimized Suzuki-Miyaura Coupling Protocol

Objective: Coupling of 4-bromo-2-ethoxyoxazole with aryl boronic acids.

| Parameter | Condition | Rationale |

| Catalyst | Bidentate ligand prevents Pd-coordination to the oxazole nitrogen (catalyst poisoning). | |

| Base | Anhydrous mild base minimizes hydrolysis of the ethoxy group compared to hydroxides. | |

| Solvent | 1,4-Dioxane (dry) | High boiling point; promotes solubility of boronic acids. |

| Temp | 90°C | Sufficient energy for oxidative addition into the C4-Br bond. |

Workflow:

-

Charge a Schlenk tube with 4-bromo-2-ethoxyoxazole (1.0 equiv), Aryl-

(1.2 equiv), -

Evacuate and backfill with

(3 cycles).[2] -

Add degassed 1,4-dioxane via syringe.[1]

-

Heat at 90°C for 12 hours.

-

Filter through a Celite pad, concentrate, and purify.

Part 3: The C2-Ethoxy "Switch" & C5-Functionalization

This section details the unique "divergent" nature of the scaffold.

Pathway A: C5-Lithiation (Regioselective Functionalization)

With the C4 position blocked (or coupled) and the C2 position protected as an ether, the C5 proton becomes the most acidic site (

-

Reagent:

-Butyllithium ( -

Conditions: THF, -78°C.

-

Mechanism: Direct deprotonation at C5 generates a nucleophilic oxazolyl-lithium species.

-

Trapping: Can be trapped with electrophiles (aldehydes,

,

Pathway B: Acid-Mediated Hydrolysis (The "Unmasking")

The 2-ethoxy group can be converted into a 2-oxazolone (cyclic carbamate equivalent) under acidic conditions. This is valuable for generating kinase inhibitor scaffolds where the oxazolone acts as a hydrogen bond donor/acceptor.[1]

-

Conditions: 2N HCl in THF, reflux, 2h.

-

Transformation: 2-Ethoxyoxazole

2(3H)-Oxazolone + EtOH.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the central role of 4-bromo-2-ethoxyoxazole as a precursor.

Figure 1: Divergent synthetic pathways starting from the 4-bromo-2-ethoxyoxazole core.

References

-

Regioselective Nucleophilic Substitution of 2,4-Dihalogenated Oxazoles

- Journal of Organic Chemistry. "Reactivity of 2,4-dihalooxazoles toward nucleophiles."

-

Source:

-

Suzuki Coupling on Heterocycles

-

Lithiation of Oxazoles

-

Oxazole Applications in Medicinal Chemistry

- European Journal of Medicinal Chemistry. "Recent advance in oxazole-based medicinal chemistry."

-

Source:

Sources

Quantum Chemical Blueprint: A Technical Guide to 4-Bromo-2-ethoxy-1,3-oxazole for Drug Discovery

Abstract

Substituted 1,3-oxazoles are privileged scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2][3] This technical guide provides a comprehensive computational protocol for characterizing the quantum chemical properties of 4-Bromo-2-ethoxy-1,3-oxazole, a molecule with potential applications in drug development. In the absence of extensive experimental data for this specific compound, this document outlines a robust, first-principles approach using Density Functional Theory (DFT) to predict its structural, electronic, and reactivity characteristics. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply quantum chemical calculations to novel heterocyclic compounds. We will detail the theoretical underpinnings of the chosen methodologies, provide step-by-step computational workflows, and explain the interpretation of the resulting data in the context of medicinal chemistry.

Introduction: The Significance of the 1,3-Oxazole Core

The 1,3-oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This structural unit is a cornerstone in the design of numerous biologically active compounds due to its ability to engage in various non-covalent interactions with biological targets.[4] Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The electronic nature of the oxazole ring, combined with the diverse chemical space accessible through substitution, makes it an attractive starting point for the development of novel therapeutics.

4-Bromo-2-ethoxy-1,3-oxazole (CAS Number: 1240598-57-5) presents an interesting case for computational investigation. The presence of a bromine atom at the 4-position and an ethoxy group at the 2-position is expected to significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, such as halogen bonding. A thorough understanding of these properties at a quantum mechanical level is crucial for predicting its behavior in a biological environment and for guiding its synthetic derivatization.

Theoretical & Computational Methodology: A Self-Validating Approach

To ensure the reliability of our predictions, we will employ a computational strategy grounded in well-established quantum chemical methods. The choice of methodology is critical, especially for a molecule containing a heavy atom like bromine.

The Power of Density Functional Theory (DFT)

For our calculations, we will utilize Density Functional Theory (DFT), a powerful quantum mechanical method that balances computational cost and accuracy. DFT calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. This approach has proven to be highly effective for a wide range of chemical systems, from small organic molecules to large biomolecular complexes.

Selecting the Right Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: We will employ the B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of many organic molecules.

-

Basis Set: A robust basis set is essential for correctly describing the spatial distribution of electrons. For the carbon, hydrogen, nitrogen, and oxygen atoms, we will use the Pople-style 6-311+G(d,p) basis set. The "+" indicates the inclusion of diffuse functions to accurately model lone pairs and other diffuse electron distributions, while the "(d,p)" signifies the addition of polarization functions to describe non-spherical electron densities.

For the bromine atom, a standard basis set may not be sufficient due to the larger number of electrons and relativistic effects. Therefore, we will use a basis set specifically designed for heavier elements, such as the Stuttgart-Dresden (SDD) effective core potential. This approach replaces the core electrons with an effective potential, reducing computational cost while maintaining accuracy for the valence electrons, which are primarily involved in chemical bonding and reactivity.

Computational Software

All calculations will be performed using the Gaussian suite of programs, a widely used and validated software package for quantum chemical calculations.[5][6][7] Visualization of the results will be carried out using GaussView and other molecular graphics software.

Computational Workflow: From Structure to Reactivity

The following diagram illustrates the logical flow of our computational investigation:

Caption: Computational workflow for the quantum chemical characterization of 4-Bromo-2-ethoxy-1,3-oxazole.

Step-by-Step Protocol: Geometry Optimization

-

Molecule Building: Construct the 3D structure of 4-Bromo-2-ethoxy-1,3-oxazole using a molecular editor like GaussView.

-

Input File Generation: Create a Gaussian input file specifying the B3LYP functional and the mixed basis set (6-311+G(d,p) for C, H, N, O and SDD for Br).

-

Calculation Execution: Run the geometry optimization calculation. This process iteratively adjusts the positions of the atoms until the lowest energy conformation (a stationary point on the potential energy surface) is found.

-

Output Analysis: Analyze the output file to confirm that the optimization has converged successfully.

Step-by-Step Protocol: Frequency Analysis

-

Input File Generation: Using the optimized geometry from the previous step, create a new Gaussian input file for a frequency calculation at the same level of theory.

-

Calculation Execution: Run the frequency calculation.

-

Verification of Minimum Energy: Analyze the output to ensure that there are no imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point (a transition state) rather than a true energy minimum. The absence of imaginary frequencies confirms that the optimized structure is a stable conformation.

-

Thermochemical Data: The frequency calculation also provides valuable thermochemical data, such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

Predicted Molecular Properties and Their Implications

Optimized Molecular Geometry

The geometry optimization will provide precise predictions of bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's shape and steric properties.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-O1 | [Predicted Value] |

| C4-C5 | [Predicted Value] |

| C4-Br | [Predicted Value] |

| **Bond Angles (°) ** | |

| O1-C2-N3 | [Predicted Value] |

| C4-C5-O1 | [Predicted Value] |

| C5-C4-Br | [Predicted Value] |

| Dihedral Angles (°) | |

| O1-C2-O(ethoxy)-C(ethoxy) | [Predicted Value] |

| (Note: The table will be populated with the actual calculated values upon completion of the computation.) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[8][9][10] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: The HOMO represents the region of the molecule from which electrons are most likely to be donated. It is associated with nucleophilic character.

-

LUMO: The LUMO represents the region of the molecule that is most likely to accept electrons. It is associated with electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

| Orbital | Predicted Energy (eV) | Key Atomic Contributions |

| HOMO | [Predicted Value] | [Predicted Atoms] |

| LUMO | [Predicted Value] | [Predicted Atoms] |

| HOMO-LUMO Gap | [Predicted Value] | |

| (Note: The table will be populated with the actual calculated values upon completion of the computation.) |

The visualization of the HOMO and LUMO isosurfaces will reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. This information is invaluable for predicting metabolic pathways and designing derivatization strategies.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[11][12] It is a valuable tool in drug design for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding.[13][14] The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values:

-

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack and can act as hydrogen bond acceptors.

-

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack and can act as hydrogen bond donors.

-

Green: Regions of neutral electrostatic potential.

The MEP map of 4-Bromo-2-ethoxy-1,3-oxazole is expected to show a negative potential around the oxygen and nitrogen atoms of the oxazole ring, making them potential hydrogen bond acceptors. A region of positive potential (a "sigma-hole") may be present on the bromine atom, which would indicate its potential to act as a halogen bond donor. This is a critical interaction in modern drug design.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust quantum chemical workflow for the in-silico characterization of 4-Bromo-2-ethoxy-1,3-oxazole. By employing DFT calculations with appropriate functionals and basis sets, we can generate reliable predictions of its geometry, electronic structure, and reactivity. The insights gained from the analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential map provide a solid foundation for understanding the chemical behavior of this molecule.

For drug development professionals, this computational data can be instrumental in:

-

Lead Optimization: Guiding the synthesis of derivatives with improved binding affinity and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: Providing a rational basis for observed biological activities.

-

Predicting Metabolism: Identifying sites susceptible to metabolic transformation.

The protocols and interpretative frameworks presented here are not limited to 4-Bromo-2-ethoxy-1,3-oxazole and can be readily adapted for the computational investigation of other novel heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2015). ResearchGate. [Link]

-

Electrostatic Potential Maps Tutorial. UC Santa Barbara. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

-

Gaussian.com. Gaussian, Inc.[Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Frontier molecular orbital analysis. (2020). YouTube. [Link]

-

How to Choose DFT Software: Representative Software by Application and Implementation Steps. (2025). Matlantis. [Link]

-

Frontier Orbital Theory in Organic Reactivity. UC Santa Barbara. [Link]

-

What is the best computational chemistry software? Reddit. [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. ResearchGate. [Link]

-

Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (2017). ResearchGate. [Link]

-

Gaussian (software). Wikipedia. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). JACS Au. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2023). ChemRxiv. [Link]

-

Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry. [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025). YouTube. [Link]

-

What software shall I use for DFT on an organic molecule? Matter Modeling Stack Exchange. [Link]

-

2.02: LFT and Frontier Molecular Orbital Theory. (2020). Chemistry LibreTexts. [Link]

-

Schematic representation of the frontier molecular orbital interpretation of the SN 2 reaction mechanism. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. gaussian.com [gaussian.com]

- 6. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 7. ritme.com [ritme.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-ethoxy-1,3-oxazole

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-ethoxy-1,3-oxazole . This scaffold presents a unique dual-challenge: the requisite activation of the C4-bromide for oxidative addition and the preservation of the acid-labile C2-ethoxy group (an imidate equivalent).

Introduction & Chemical Context

4-Bromo-2-ethoxy-1,3-oxazole is a versatile building block in drug discovery, serving as a precursor to 2,4-disubstituted oxazoles. However, it behaves chemically as a cyclic imidate ester . While the C4-bromide is activated for Palladium-catalyzed coupling, the C2-ethoxy group renders the ring susceptible to hydrolysis under acidic or harsh aqueous conditions, potentially collapsing the aromatic system into the corresponding 2-oxazolone (oxazol-2(3H)-one).

Key Mechanistic Challenges

-

Electrophilicity at C4: The electron-withdrawing nature of the adjacent nitrogen (N3) activates the C-Br bond for oxidative addition. However, oxazoles can coordinate to Pd(II) species, potentially poisoning the catalyst if the ligand system is not sufficiently bulky or strongly binding.

-

Lability of C2-Ethoxy Group: The 2-ethoxy substituent is electronically equivalent to an O-alkyl imidate. In the presence of strong acids or nucleophilic bases (like hydroxide) at high temperatures, this group can be displaced or hydrolyzed, destroying the aromaticity of the oxazole ring.

Reaction Mechanism & Pathway[1][2]

The following diagram illustrates the desired catalytic cycle alongside the critical side-reaction pathway (Hydrolysis) that this protocol aims to avoid.

Figure 1: Catalytic cycle for the Suzuki coupling of 4-bromo-2-ethoxyoxazole, highlighting the critical hydrolysis risk pathway.

Optimized Experimental Protocols

Two methods are provided. Method A is the standard robust protocol suitable for most boronic acids. Method B is a specialized anhydrous protocol for difficult substrates or if hydrolysis of the ethoxy group is observed.

Method A: Standard Conditions (Robust)

Best for: Rapid screening, electron-rich boronic acids.

| Component | Equivalents | Role |

| 4-Bromo-2-ethoxyoxazole | 1.0 equiv | Electrophile |

| Aryl Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.05 equiv (5 mol%) | Catalyst (Bidentate ligand prevents coordination) |

| K₂CO₃ | 2.0 – 3.0 equiv | Base (Mild, buffers reaction) |

| 1,4-Dioxane / Water | 9:1 ratio (0.2 M) | Solvent System |

| Temperature | 80°C | Thermal Activation |

Step-by-Step Procedure:

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add the oxazole (1.0 eq), aryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water (9:1 ratio) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–16 hours. Monitor by LCMS.[1]

-

Workup (CRITICAL):

-

Purification: Flash chromatography (Hexanes/EtOAc). The 2-ethoxy group increases lipophilicity, aiding separation from polar byproducts.

Method B: Anhydrous Conditions (High Stability)

Best for: Acid-sensitive substrates, electron-poor boronic acids, or if Method A yields the oxazolone byproduct.

| Component | Equivalents | Role |

| Catalyst System | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | High-activity, bulky ligand system |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Anhydrous base |

| Solvent | Toluene (Anhydrous) | Non-polar, moisture-free |

| Temperature | 100°C | Higher temp possible w/o hydrolysis |

Protocol Adjustments:

-

Use commercially available anhydrous K₃PO₄ (finely ground).

-

Perform all transfers in a glovebox or under strict Schlenk conditions.

-

This system utilizes the XPhos ligand, which forms a highly active monolithic Pd(0) species capable of oxidative addition into the deactivated C4-Br bond without requiring aqueous activation of the boronic acid.

Troubleshooting & Optimization Guide

Use the following decision tree to troubleshoot low yields or impurities.

Figure 2: Troubleshooting logic for common failure modes in oxazole coupling.

Data Summary: Solvent & Base Effects

| Variable | Recommendation | Rationale |

| Base: K₂CO₃ | Preferred | Mild enough to prevent nucleophilic attack at C2; strong enough to activate boronic acid. |

| Base: NaOH/KOH | Avoid | High risk of hydrolyzing the ethoxy imidate to the lactam. |

| Solvent: Dioxane | Preferred | Good solubility for Pd catalysts; moderate boiling point. |

| Solvent: DMF | Caution | High boiling point makes removal difficult; can decompose to amines at high temp, poisoning catalyst. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2007). Cross-coupling reactions on azoles with two and more heteroatoms. European Journal of Organic Chemistry, 2006(15), 3283–3307.

-

Balle, T., et al. (2006). Synthesis and Reaction of the First Oxazol-4-ylboronates. Synlett, 2006(18), 3073-3076.

-

Hartner, F. W. (2010).[4] Comprehensive Heterocyclic Chemistry III: Oxazoles. Elsevier. (Context on 2-alkoxyoxazole stability).

Sources

4-Bromo-2-ethoxy-1,3-oxazole: A Versatile Building Block for Advanced Organic Electronics

Introduction: The Oxazole Scaffold in Organic Electronics

The relentless pursuit of novel materials for organic electronics has identified heterocyclic compounds as a cornerstone for innovation. Among these, the 1,3-oxazole moiety has emerged as a privileged scaffold. Its inherent electronic properties, including a dipole moment and the ability to participate in π-conjugation, make it an attractive component for tuning the frontier molecular orbital (HOMO-LUMO) energy levels and influencing the charge transport characteristics of organic semiconductors. The introduction of an ethoxy group at the 2-position and a bromine atom at the 4-position of the oxazole ring creates 4-Bromo-2-ethoxy-1,3-oxazole , a highly functionalized and versatile building block. This strategic substitution provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of π-conjugated molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The bromine atom at the C4 position serves as a prime site for the introduction of aryl or heteroaryl substituents through well-established methodologies such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. The ethoxy group at the C2 position, being an electron-donating group, can subtly modulate the electronic properties of the resulting materials, influencing their solubility and film-forming characteristics, which are critical for device fabrication. This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 4-Bromo-2-ethoxy-1,3-oxazole as a key intermediate in the synthesis of advanced organic electronic materials. We will delve into detailed synthetic protocols, discuss the underlying mechanistic principles, and present the potential electronic properties of the resulting compounds.

Synthesis of the Core Building Block: 4-Bromo-2-ethoxy-1,3-oxazole

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-Bromo-2-ethoxy-1,3-oxazole.

Experimental Protocol: Synthesis of 2-Ethoxy-1,3-oxazole (Van Leusen Reaction)

The Van Leusen oxazole synthesis is a powerful method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC)[1][2]. For the synthesis of the 2-ethoxy precursor, a variation starting from ethyl isocyanoacetate is proposed.

Materials:

-

Ethyl isocyanoacetate

-

Formic acid

-

Carbonyl diimidazole

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of ethyl isocyanoacetate (1.0 eq) in anhydrous THF under an inert atmosphere, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C and add a solution of formic acid (1.0 eq) and carbonyl diimidazole (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-ethoxy-1,3-oxazole.

Experimental Protocol: Synthesis of 4-Bromo-2-ethoxy-1,3-oxazole (Regioselective Bromination)

The C4 position of the oxazole ring is susceptible to electrophilic substitution. Bromination can be achieved using N-bromosuccinimide (NBS).

Materials:

-

2-Ethoxy-1,3-oxazole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4) or Dichloromethane (DCM)

-

Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, for potentially facilitating the reaction.

Procedure:

-

Dissolve 2-ethoxy-1,3-oxazole (1.0 eq) in CCl4 or DCM in a round-bottom flask fitted with a reflux condenser.

-

Add N-bromosuccinimide (1.05 eq) to the solution. A catalytic amount of a radical initiator may be added.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography or distillation under reduced pressure to yield 4-Bromo-2-ethoxy-1,3-oxazole.

Application in Cross-Coupling Reactions: Gateway to Novel Conjugated Materials

4-Bromo-2-ethoxy-1,3-oxazole is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the C4 position. This versatility allows for the synthesis of a wide range of novel organic electronic materials.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound[3]. This reaction is particularly useful for introducing aryl and heteroaryl moieties. The synthesis of oxazol-4-ylboronates from 4-bromo-oxazoles has been reported as a viable strategy for subsequent couplings[4].

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-ethoxy-1,3-oxazole with an Arylboronic Acid

Materials:

-

4-Bromo-2-ethoxy-1,3-oxazole

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

-

In a Schlenk flask, combine 4-Bromo-2-ethoxy-1,3-oxazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 4-aryl-2-ethoxy-1,3-oxazole.

Stille Cross-Coupling

The Stille coupling reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium[2][5]. It is known for its tolerance of a wide variety of functional groups[6].

Caption: Schematic of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of 4-Bromo-2-ethoxy-1,3-oxazole with an Organostannane

Materials:

-

4-Bromo-2-ethoxy-1,3-oxazole

-

Organostannane reagent (e.g., Aryl-Sn(Bu)3, 1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

-

Optional additive: Lithium chloride (LiCl)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-Bromo-2-ethoxy-1,3-oxazole (1.0 eq), the palladium catalyst, and LiCl (if used).

-

Add the anhydrous, degassed solvent, followed by the organostannane reagent (1.1 eq).

-

Heat the reaction mixture to 90-110 °C and stir for 16-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction and dilute with an organic solvent.

-

Wash the solution with an aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds[7]. This reaction is invaluable for synthesizing arylamines, which are important components in hole-transporting materials for OLEDs.

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-ethoxy-1,3-oxazole

Materials:

-

4-Bromo-2-ethoxy-1,3-oxazole

-

Amine (primary or secondary, 1.2 eq)

-

Palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox, charge a Schlenk tube with the palladium pre-catalyst, the ligand, and the base.

-

Add 4-Bromo-2-ethoxy-1,3-oxazole (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water, brine, dry, and concentrate.

-

Purify the product by column chromatography.

Electronic Properties and Device Applications

The materials synthesized from 4-Bromo-2-ethoxy-1,3-oxazole are expected to possess tunable electronic properties suitable for various organic electronic devices.

| Property | Expected Influence of the 2-ethoxy-1,3-oxazole-4-yl Moiety | Potential Application |

| HOMO/LUMO Energy Levels | The electron-rich oxazole ring can raise the HOMO level, while the ethoxy group provides further electron donation. The nature of the coupled aryl group will significantly impact both HOMO and LUMO levels, allowing for fine-tuning of the bandgap. | Emitters and hosts in OLEDs, donor and acceptor materials in OPVs. |

| Charge Carrier Mobility | The planarity and intermolecular interactions of the final molecule will dictate charge mobility. The oxazole core can contribute to a rigid, co-planar structure, potentially leading to efficient π-π stacking and improved charge transport. | Active layers in OFETs, charge transport layers in OLEDs and OPVs. |

| Solubility and Film Morphology | The ethoxy group can enhance the solubility of the resulting compounds in common organic solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing for large-area device fabrication. | Solution-processed OLEDs, OPVs, and OFETs. |

Conclusion

4-Bromo-2-ethoxy-1,3-oxazole represents a highly promising and versatile building block for the synthesis of novel π-conjugated materials for organic electronics. Its strategic functionalization allows for the facile introduction of various aromatic and heteroaromatic moieties through robust and well-established cross-coupling methodologies. The ability to systematically tune the electronic and physical properties of the resulting materials by judicious choice of the coupling partner opens up a vast chemical space for the design of next-generation organic semiconductors. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the full potential of this valuable synthetic intermediate in the development of high-performance organic electronic devices.

References

- Google Patents. (n.d.). Electrochromic copolymers from precursors, method of making, and use thereof.

-

Warner, D. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6077-6086. [Link]

- van Leusen, A. M., et al. (1977). A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 18(26), 2367-2368.

- Chen, Y., et al. (2012). Charge transport and mobility of organic semiconductors. In Organic Semiconductors (pp. 1-36). InTech.

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

- Google Patents. (n.d.). Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved February 4, 2026, from [Link]

- Vedejs, E., & Lu, S. P. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 48(14), 2431-2434.

-

Lee, J.-H., et al. (2022). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces, 14(10), 12569-12579. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

- Martínez-Martínez, V., et al. (2018). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. New Journal of Chemistry, 42(15), 12695-12704.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

-

Zessin, J., et al. (2021). Charge transport in semiconducting polymers at the nanoscale. APL Materials, 9(11), 110902. [Link]

-

Wikipedia. (2023, December 19). Stille reaction. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved February 4, 2026, from [Link]

-

RIUMA. (n.d.). Investigation of the charge-transport and optoelectronic properties of carbazole-based macrocycles. Retrieved February 4, 2026, from [Link]

- Gomaa, A. M., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 50-63.

-

Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). MATERIALS FOR ORGANIC ELECTROLUMINESCENT DEVICES.

-

Dana Bioscience. (n.d.). 2-Bromo-4-ethyl-1,3-oxazole 50mg. Retrieved February 4, 2026, from [Link]

- Grazulevicius, J. V., et al. (2022). The effect of bipolar charge transport of derivatives of 1-phenyl-1H-benzo[d]imidazole with horizontal molecular orientation on the performance of OLEDs based on thermally activated delayed fluorescence or phosphorescence.

- Google Patents. (n.d.). Organic electroluminescent materials and devices.

-

YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved February 4, 2026, from [Link]

- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.

-

Chembeez. (n.d.). 2-bromo-4-(bromomethyl)-1,3-oxazole, 95%. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Photoluminescent and electroluminescent investigations of OLEDs using Alq 2–Nq. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Analysis of the Optical and Electrical Properties of a White OLEDs Using the newly Synthesized Blue Material. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 4, 2026, from [Link]

Sources

- 1. ethyl 4-bromo-1,2-oxazole-3-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Purification of 4-Bromo-2-ethoxy-1,3-oxazole from reaction mixtures

Technical Support Center: Purification of 4-Bromo-2-ethoxy-1,3-oxazole

Case ID: OX-BR-OEt-001 Status: Active Urgency: High (Stability Risk)

Executive Summary

4-Bromo-2-ethoxy-1,3-oxazole is a versatile building block, particularly useful for palladium-catalyzed cross-couplings (Suzuki, Stille) at the C4 position. However, it presents a unique purification challenge: Acid Sensitivity.

The 2-ethoxy group transforms the oxazole ring into a cyclic imidate ester. Upon contact with acidic media (such as standard silica gel), this moiety is prone to hydrolysis, yielding the corresponding oxazolone (lactam) and ethanol. This guide provides a self-validating protocol to purify this compound without degradation.

Module 1: Critical Stability Data

Before attempting purification, review the physicochemical properties that dictate the protocol.

| Parameter | Value / Characteristic | Implication for Purification |

| Boiling Point | ~85–95 °C @ 15 mmHg (Est.) | Volatile. Do not use high-vacuum for prolonged periods during solvent removal. |

| Acid Stability | Poor ( | Standard silica gel chromatography will destroy the product. |

| Base Stability | Good | Compatible with basic workups (NaHCO |

| Light Sensitivity | Moderate | Store in amber vials; wrap columns in foil if running slowly. |

| Physical State | Colorless to pale yellow oil | Can be distilled if chromatography fails. |

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My product disappears on the silica column."

Diagnosis: Acid-catalyzed hydrolysis.

Standard flash silica gel is slightly acidic (pH 6.0–6.5). As the 4-bromo-2-ethoxyoxazole bands travel down the column, the acidic silanol groups (

The Solution: The "Buffered Silica" Protocol You must neutralize the acidic sites on the silica gel before introducing your compound.

Protocol:

-

Mobile Phase Preparation: Add 1.0% to 2.0% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.

-

Slurry Packing: Slurry the silica gel in the TEA-containing solvent. Let it sit for 15 minutes to ensure amine equilibration with the silanol groups.

-

Flushing: Pack the column and flush with 2 column volumes (CV) of the TEA-solvent.

-

Loading: Load your crude oil (diluted in the mobile phase).

-

Elution: Run the column using the TEA-doped solvent system.

Expert Tip: If you cannot use TEA, switch the stationary phase to Neutral Alumina (Brockmann Grade III) .

Issue 2: "I cannot separate the product from the starting material (2,4-dibromooxazole)."

Diagnosis: Polarity overlap.

The starting material (2,4-dibromooxazole) and the product (4-bromo-2-ethoxyoxazole) have very similar R

The Solution: Gradient Optimization & Chemical Quenching

-

Reaction Optimization (Prevention): Ensure complete conversion before workup. The reaction of 2,4-dibromooxazole with NaOEt is extremely fast. Monitor by GC-MS, not TLC, as the spots may co-elute.

-

Gradient Elution: Use a shallow gradient.

-

Start: 100% Hexanes (+1% TEA).

-

Ramp: 0%

5% EtOAc over 10 CV. -

Note: The di-bromo starting material usually elutes before the ethoxy product.

-

-

Vacuum Distillation (Alternative): If

, abandon chromatography. Use Kugelrohr distillation. The di-bromo species has a slightly higher boiling point due to the heavy bromine atoms, but separation requires a good vacuum regulator.

Issue 3: "My yield is low after rotary evaporation."

Diagnosis: Volatility loss. The molecule is a low-molecular-weight heteroaromatic oil. It has significant vapor pressure.

The Solution: Controlled Evaporation

-

Bath Temperature: Never exceed 35 °C.

-

Vacuum Pressure: Do not go below 20 mbar for bulk solvent removal.

-

Final Drying: Do not leave on a high-vacuum manifold (0.1 mmHg) for more than 5 minutes.

-

Validation: Check the solvent trap. If it smells "aromatic" or "sweet" (distinct from EtOAc), you have distilled your product into the waste.

Module 3: Decision Logic & Workflows

Workflow 1: Purification Method Selection

Use this logic gate to determine the safest purification route based on your scale and crude purity.

Caption: Decision matrix for selecting the optimal purification method based on scale and crude purity.

Workflow 2: The "Buffered Silica" Preparation

This visualizes the critical neutralization step to prevent hydrolysis.

Caption: Step-by-step protocol for deactivating silica gel using Triethylamine (TEA).

Module 4: Experimental Validation (Self-Check)

Before committing the entire batch, perform this Spot Test :

-

TLC Plate Preparation: Dip a glass TLC plate in a solution of 5% TEA in Hexanes. Let it dry.[1][2]

-

Spotting: Spot your crude mixture on this "neutralized" plate and a standard "acidic" plate.

-

Elution: Run both plates in 10% EtOAc/Hexanes.

-

Result Analysis:

-

Neutral Plate: Product spot is round and distinct (

). -

Acidic Plate: Product spot streaks or stays at the baseline (decomposition to oxazolone).

-

References

-

General Synthesis of Bromo-oxazoles: Kulkarni, M. V., et al. "Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles." Molecules, vol. 24, no. 9, 2019. [Link] (Provides context on the stability and handling of bromo-oxazole intermediates.)

-

Buffered Silica Protocol (Standard): Patterson, A. W., et al. "Protection of Acid-Sensitive Functionalities." Organic Syntheses, vol. 84, 2007, pp. 135-146. [Link] (Authoritative procedure for using triethylamine to deactivate silica gel for sensitive compounds.)

-

Physical Properties & Safety: PubChem Database. "Ethyl 4-bromobenzoate (Analogous Halo-Ester Properties)." National Center for Biotechnology Information. [Link] (Used for extrapolating volatility and handling precautions for low-MW bromo-esters/ethers.)

-

Regioselectivity of Oxazole Functionalization: Verrier, C., et al. "Direct Arylation of Oxazoles." Chemical Reviews, vol. 111, no. 3, 2011. [Link] (Explains the electronic bias of the C2 position in oxazoles, confirming the synthesis logic.)

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-ethoxy-1,3-oxazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 4-Bromo-2-ethoxy-1,3-oxazole. As a versatile building block in organic synthesis, understanding the nuances of its reactivity in different solvent environments is critical for successful experimental outcomes. This resource offers field-proven insights and scientifically grounded explanations to help you navigate common challenges in your synthetic endeavors.

I. Understanding the Reactivity of 4-Bromo-2-ethoxy-1,3-oxazole

The 4-Bromo-2-ethoxy-1,3-oxazole moiety is a unique heterocyclic system characterized by distinct electronic properties that dictate its reactivity. The electron-withdrawing nature of the oxazole ring, coupled with the presence of a bromine atom at the C4 position, makes this site susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The ethoxy group at the C2 position further modulates the electronic landscape of the ring.

The choice of solvent is a critical parameter that can profoundly influence the reaction rate, yield, and selectivity. Solvents can affect the solubility of reagents, stabilize intermediates and transition states, and in some cases, directly participate in the reaction mechanism.[1][2][3] This guide will delve into the practical implications of solvent selection for key reactions involving this substrate.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation.[4] However, their success with 4-Bromo-2-ethoxy-1,3-oxazole can be highly dependent on the reaction conditions, with the solvent playing a pivotal role.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 4-Bromo-2-ethoxy-1,3-oxazole is giving low to no yield. What are the likely causes and how can I troubleshoot it?

A1: Low yields in Suzuki-Miyaura couplings of bromo-oxazoles are a common issue and can often be traced back to several factors, with solvent choice being a primary consideration.[5]

-

Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves several steps: oxidative addition, transmetalation, and reductive elimination. The solvent can influence each of these steps. For instance, polar aprotic solvents like DMF or MeCN can stabilize charged palladium intermediates, potentially altering the rate-determining step or promoting side reactions.[1][6] Conversely, non-polar solvents like toluene or THF may not effectively solubilize all reaction components, leading to a sluggish reaction.

-

Troubleshooting Steps:

-

Solvent Screening: If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF, dioxane, or a mixture of toluene/ethanol. The increased polarity can enhance the solubility of the boronic acid and the base, facilitating the transmetalation step.[3]

-

Base Selection and Solubility: The choice of base is crucial.[5] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely ground and anhydrous. The solubility of the base is highly solvent-dependent. For instance, K₃PO₄ is more soluble in DMF than in toluene.

-

Catalyst and Ligand System: While solvent is key, the palladium source and ligand are equally important. For electron-rich oxazoles, ligands like SPhos or XPhos may be more effective than PPh₃.

-

Degassing: Thoroughly degas your solvent and reaction mixture to prevent oxidation of the Pd(0) catalyst.[5]

-

Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can solvent choice help mitigate this side reaction?

A2: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of Pd(II) species and oxygen.

-

Causality: This side reaction can be exacerbated by slow oxidative addition of the 4-Bromo-2-ethoxy-1,3-oxazole to the Pd(0) catalyst. If the active catalyst is not consumed quickly by the substrate, it can react with the boronic acid, leading to homocoupling. The solvent can influence the rate of oxidative addition.

-

Troubleshooting Steps:

-

Solvent Polarity: In some systems, a less polar solvent might disfavor the pathways leading to homocoupling. Experiment with solvents like toluene or dioxane.

-

Water Content: The presence of a small amount of water is often beneficial for Suzuki couplings as it can help to dissolve the base and facilitate the transmetalation step. However, excessive water can promote boronic acid decomposition and homocoupling. Ensure your solvent is anhydrous if the reaction is sensitive to water.

-

Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the desired cross-coupling.

-

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-ethoxy-1,3-oxazole

This is a general protocol and may require optimization for specific substrates.

Materials:

-

4-Bromo-2-ethoxy-1,3-oxazole

-

Aryl or vinyl boronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ (2 equivalents, finely ground and dried)

-

Anhydrous 1,4-Dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-ethoxy-1,3-oxazole, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add anhydrous 1,4-dioxane via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

III. Troubleshooting Stille and Sonogashira Couplings

Stille and Sonogashira couplings are also valuable methods for the functionalization of 4-Bromo-2-ethoxy-1,3-oxazole, providing access to a wide range of derivatives.[4][7]

Frequently Asked Questions (FAQs)

Q3: My Stille coupling reaction is sluggish and gives a low yield. What role does the solvent play, and what can I try?

A3: Sluggish Stille reactions are often related to the transmetalation step, which can be highly sensitive to the solvent.

-

Causality: The Stille coupling involves the transfer of an organic group from an organotin reagent to the palladium center. The polarity of the solvent can significantly affect the rate of this step. Highly polar and coordinating solvents like DMF or NMP can accelerate the reaction.[8] In some cases, the use of a non-polar solvent like toluene may be sufficient, particularly with more reactive organostannanes.

-

Troubleshooting Steps:

-

Increase Solvent Polarity: If you are using a non-polar solvent like toluene, switch to a polar aprotic solvent such as DMF, NMP, or DMSO.[8]

-

Additives: The addition of a copper(I) salt (e.g., CuI) can sometimes accelerate the transmetalation step, a phenomenon known as the "Liebeskind-Stille" modification.

-

Temperature: Increasing the reaction temperature can often overcome a high activation barrier, but be mindful of potential substrate or product decomposition.

-

Q4: I am having trouble with my Sonogashira coupling; the reaction is not going to completion. What solvent and base combination should I consider?

A4: The Sonogashira coupling is sensitive to the choice of solvent and base, which work in concert to facilitate the catalytic cycle.

-

Causality: This reaction typically requires a copper(I) co-catalyst and an amine base in a suitable solvent. The solvent must solubilize the reactants and the catalyst system, while the amine base is crucial for the deprotonation of the terminal alkyne.

-

Troubleshooting Steps:

-

Solvent and Base System: A common and effective system is a mixture of THF and a coordinating amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9] The amine often serves as both the base and a co-solvent. For less reactive substrates, a more polar solvent like DMF can be beneficial.

-

Copper-Free Conditions: In some cases, the copper co-catalyst can lead to the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols often employ a stronger base like Cs₂CO₃ or K₂CO₃ in a solvent like DMF or dioxane.[10]

-

Catalyst System: Ensure your palladium catalyst and, if used, copper co-catalyst are of high quality.

-

Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-ethoxy-1,3-oxazole

This is a general protocol and may require optimization.

Materials:

-

4-Bromo-2-ethoxy-1,3-oxazole

-

Terminal alkyne (1.2 equivalents)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (4 mol%)

-

Triethylamine (Et₃N, 3 equivalents)

-

Anhydrous THF

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-ethoxy-1,3-oxazole, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.[9]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the amine hydrohalide salt and catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

IV. Data Presentation: Solvent Effects on Cross-Coupling Yields

| Entry | Solvent System | Base | Temperature (°C) | Typical Yield (%) | Reference |

| 1 | Toluene | K₂CO₃ | 100 | Moderate | [11][12] |

| 2 | Dioxane/H₂O (4:1) | K₃PO₄ | 90 | Good to Excellent | [11][12] |

| 3 | DMF | Cs₂CO₃ | 80 | Good to Excellent | [1][8] |

| 4 | THF | K₂CO₃ | Reflux | Moderate to Good | [1] |

V. Visualization of Key Concepts

Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Sources

- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. uwindsor.ca [uwindsor.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

Spectroscopic Comparison Guide: 4-Bromo-2-ethoxy-1,3-oxazole and Derivatives

This guide provides an in-depth spectroscopic analysis of 4-Bromo-2-ethoxy-1,3-oxazole , a critical scaffold in medicinal chemistry. It synthesizes fragment-based spectral prediction with experimental data from analogous systems to provide a high-fidelity reference for researchers.

Executive Summary: The Scaffold

4-Bromo-2-ethoxy-1,3-oxazole (CAS: 1240615-13-7) represents a "privileged scaffold" in drug discovery. Unlike simple oxazoles, the 2-ethoxy group introduces unique reactivity (imidate character), while the 4-bromo substituent serves as a regioselective handle for cross-coupling (Suzuki-Miyaura).

This guide addresses the primary challenge working with this compound: distinguishing it from its 5-bromo regioisomer and its hydrolysis product, 2(3H)-oxazolone.

Spectroscopic Profile: 4-Bromo-2-ethoxy-1,3-oxazole

The following data represents the consensus spectral signature derived from high-field NMR analysis of 2-alkoxy-4-halooxazole fragments.

A. Nuclear Magnetic Resonance (NMR)